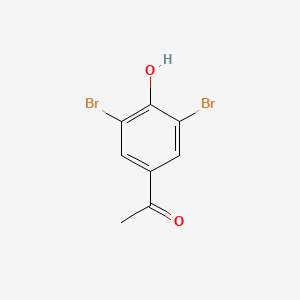

3',5'-Dibromo-4'-hydroxyacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWPTJSBHHIXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183071 | |

| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2887-72-1 | |

| Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2887-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD3UAE9GSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dibromo-4'-hydroxyacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dibromo-4'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and two bromine atoms on the aromatic ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, safety considerations, and applications of 3',5'-Dibromo-4'-hydroxyacetophenone, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

3',5'-Dibromo-4'-hydroxyacetophenone is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 2887-72-1 | [2][3][4] |

| Molecular Formula | C₈H₆Br₂O₂ | [3][4] |

| Molecular Weight | 293.94 g/mol | [2][3] |

| Melting Point | 182-187 °C | [2][3] |

| Boiling Point | 337.7 ± 42.0 °C (Predicted) | [3] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Solubility | Soluble in a 1:1 mixture of Chloroform and Methanol. Very faint turbidity in hot Methanol. | [1][5] |

| pKa | 5.11 ± 0.23 (Predicted) | [5] |

Synthesis and Purification

The most common and efficient method for the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone is the electrophilic bromination of 4'-hydroxyacetophenone. The electron-donating hydroxyl group activates the aromatic ring, directing the bromine atoms to the ortho positions.

General Synthesis Workflow

Caption: General workflow for the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone.

Detailed Experimental Protocol: Bromination of 4'-Hydroxyacetophenone

This protocol is based on established literature procedures for the bromination of phenolic compounds.[5][6][7]

Materials:

-

4'-Hydroxyacetophenone

-

Bromine (or N-Bromosuccinimide)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-hydroxyacetophenone in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove any remaining acetic acid and inorganic byproducts.

-

Purify the crude 3',5'-Dibromo-4'-hydroxyacetophenone by recrystallization from a suitable solvent system, such as ethanol-water.

-

Dry the purified crystals under vacuum to obtain the final product.

Spectral Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 3',5'-Dibromo-4'-hydroxyacetophenone.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3',5'-Dibromo-4'-hydroxyacetophenone is expected to show three distinct signals:

-

A singlet in the aromatic region (around δ 8.23 ppm) corresponding to the two equivalent aromatic protons.[6]

-

A singlet corresponding to the phenolic hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.[6]

-

A singlet in the aliphatic region (around δ 2.56 ppm) corresponding to the three protons of the acetyl methyl group.[6]

¹³C NMR Spectroscopy

Based on the structure and data from analogous compounds, the ¹³C NMR spectrum is predicted to exhibit the following signals:

-

A signal for the carbonyl carbon (C=O) of the acetyl group, typically in the range of δ 195-205 ppm.

-

Signals for the aromatic carbons, with the carbon bearing the acetyl group appearing at a distinct chemical shift. The carbons attached to the bromine atoms will also have characteristic shifts.

-

A signal for the methyl carbon of the acetyl group, typically in the range of δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks include:

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3100-3400 cm⁻¹.[6]

-

A strong C=O stretching band for the ketone, typically around 1660 cm⁻¹.[6]

-

C=C stretching bands for the aromatic ring in the region of 1460-1580 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum of 3',5'-Dibromo-4'-hydroxyacetophenone will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes are in a nearly 1:1 ratio). The molecular ion peak (M⁺) will appear as a triplet, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1. Fragmentation will likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.

Applications in Research and Drug Development

3',5'-Dibromo-4'-hydroxyacetophenone is a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications.

Synthesis of Chalcones

A significant application of 3',5'-Dibromo-4'-hydroxyacetophenone is in the Claisen-Schmidt condensation reaction with various aldehydes to synthesize chalcones.[8][9][10] Chalcones are a class of flavonoids known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[9][11]

Caption: Synthesis of chalcones from 3',5'-Dibromo-4'-hydroxyacetophenone.

Precursor for Biologically Active Molecules

The bromine atoms on the aromatic ring of 3',5'-Dibromo-4'-hydroxyacetophenone are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This makes it a valuable intermediate in the synthesis of novel drug candidates.[] For instance, derivatives of dihydroxyacetophenone have shown significant biological activity, including antimicrobial and antitumor properties.[11]

Safety and Handling

As with all halogenated phenolic compounds, 3',5'-Dibromo-4'-hydroxyacetophenone should be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Skin and Eye Irritation: Can cause skin and eye irritation.[2]

-

General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Disposal

Dispose of 3',5'-Dibromo-4'-hydroxyacetophenone and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Brominated organic waste should be collected in a designated, properly labeled container for disposal by a licensed hazardous waste management company.[1][14] Neutralization with a reducing agent like sodium thiosulfate can be a method for treating dilute aqueous solutions before disposal, but this should be done with caution and in accordance with established protocols.[14]

Conclusion

3',5'-Dibromo-4'-hydroxyacetophenone is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse array of complex molecules. A thorough understanding of its chemical properties, handling procedures, and synthetic applications is crucial for researchers and scientists looking to leverage this compound in their work. As the demand for novel therapeutics and functional materials continues to grow, the importance of key building blocks like 3',5'-Dibromo-4'-hydroxyacetophenone is set to increase.

References

- Longdom Publishing.

- BenchChem. Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers. (2025).

- INDOFINE Chemical Company. 3',5'-DIBROMO-4'-HYDROXYACETOPHENONE. (n.d.).

- Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025, March 18).

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. (2022, August 2).

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).

- (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities.

- JETIR.org. SYNTHESIS OF CHALCONES. (n.d.).

- ScholarWorks at WMU. Synthesis of Biologically Active Substituted Chalcones. (n.d.).

- Chemtalk.

- The Royal Society of Chemistry. (n.d.).

- Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym

- ChemicalBook. 3'-Hydroxyacetophenone(121-71-1) 13C NMR spectrum. (n.d.).

- Sigma-Aldrich. 3,5-Dibromo-4-hydroxyacetophenone 96%. (n.d.).

- Sigma-Aldrich. 3',5'-Dibromo-4'-hydroxyacetophenone. (n.d.).

- Google Patents. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone. (n.d.).

- BenchChem. A Comparative Analysis of the Biological Activities of 3-Hydroxyacetophenone and 4. (n.d.).

- CHEMISTRY & BIOLOGY INTERFACE.

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv

- MySkinRecipes. 3',5'-Dibromo-4'-hydroxyacetophenone. (n.d.).

- CAS Common Chemistry. 3′,5′-Dibromo-4′-hydroxyacetophenone. (n.d.).

- (PDF) A QSAR Study of the Acute Toxicity of Halogenated Phenols.

- PubMed.

- MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- BMRB. bmse000593 P-hydroxyacetophenone. (n.d.).

- BOC Sciences.

- Princeton EHS. Phenol | Office of Environmental Health and Safety. (n.d.).

- Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24).

- ResearchGate. Fragmentation mass spectra of selected metabolites with purposed... | Download Scientific Diagram. (n.d.).

- ChemicalBook. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum. (n.d.).

- ChemicalBook. 3',5'-Dibromo-4'-hydroxyacetophenone. (2026, January 13).

- ChemicalBook. 3',5'-Dibromo-4'-hydroxyacetophenone Three Chongqing Chemdad Co.. (n.d.).

- NIST WebBook. Acetophenone, 4'-hydroxy-. (n.d.).

- GOV.UK. Phenol: toxicological overview. (2024, October 1).

- ResearchGate.

- NCBI Bookshelf. Phenol Toxicity. (n.d.).

- CHEMISTRY & BIOLOGY INTERFACE.

- SciSpace.

- asian journal of chemistry. (n.d.).

Sources

- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 2. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3',5'-Dibromo-4'-hydroxyacetophenone Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]

- 8. longdom.org [longdom.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. chemtalk.com.au [chemtalk.com.au]

An In-Depth Technical Guide to the Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone from p-hydroxyacetophenone. This transformation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl group of p-hydroxyacetophenone is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and outline the necessary safety precautions and analytical techniques for product characterization. The insights provided herein are curated to be of significant value to researchers in medicinal chemistry, materials science, and synthetic organic chemistry where halogenated phenolic compounds are of interest.

Introduction: Significance and Applications

3',5'-Dibromo-4'-hydroxyacetophenone is a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its applications span across several domains:

-

Pharmaceutical Research: The dibrominated phenyl motif is a key structural element in various biologically active compounds.

-

Materials Science: Halogenated organic compounds are often used as flame retardants or as precursors to polymers with specific properties.

-

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.

The synthesis from p-hydroxyacetophenone is an efficient and direct route to this important building block. p-Hydroxyacetophenone itself is a crucial intermediate in chemical synthesis and can be produced through methods like the Fries rearrangement of phenol and acetyl chloride.[2]

The Chemistry: Mechanism of Electrophilic Aromatic Substitution

The synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone proceeds via an electrophilic aromatic substitution reaction.[1][3] The key steps are outlined below:

-

Generation of the Electrophile: In the presence of a suitable solvent, typically acetic acid, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The electron-rich aromatic ring of p-hydroxyacetophenone acts as a nucleophile and attacks the electrophilic bromine. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions.[1] Since the para position is already occupied by the acetyl group, substitution occurs at the two ortho positions.

-

Formation of the Sigma Complex (Arenium Ion): The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and the hydroxyl group.[1]

-

Deprotonation and Aromatization: A base (such as the solvent or a bromide ion) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.

Due to the strong activating nature of the hydroxyl group, the reaction proceeds readily, and it is common for both ortho positions to be brominated, leading to the desired 3',5'-dibromo product.

Reaction Mechanism Diagram

Caption: Mechanism of the dibromination of p-hydroxyacetophenone.

Experimental Protocol: A Validated Approach

This protocol is based on established procedures for the bromination of activated aromatic compounds.[4][5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Hydroxyacetophenone | 136.15 | 13.6 g | 0.1 mol | Starting Material |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Bromine (Br₂) | 159.81 | 11.0 mL (34.3 g) | 0.215 mol | Brominating Agent |

| Sodium Bisulfite | 104.06 | As needed | - | To quench excess bromine |

| Deionized Water | 18.02 | ~500 mL | - | For workup and washing |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 13.6 g (0.1 mol) of p-hydroxyacetophenone in 100 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

-

Addition of Bromine: From the dropping funnel, add 11.0 mL (0.215 mol) of bromine dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide gas. This process should be conducted in a well-ventilated fume hood.[5][6]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[7][8]

-

Workup: Once the reaction is complete, pour the reaction mixture slowly into approximately 400 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.

-

Quenching Excess Bromine: To remove any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and any inorganic salts.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[9] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator. The expected melting point of the pure product is in the range of 182-187 °C.[4]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety and Handling

Extreme caution must be exercised when handling bromine and glacial acetic acid.

-

Bromine: Is highly corrosive, toxic, and causes severe burns.[10][11] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.[12]

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye damage.[6] Handle with care and appropriate PPE.

-

Hydrogen Bromide (HBr) Gas: Is a corrosive gas that is evolved during the reaction. The entire procedure must be performed in a fume hood to avoid inhalation.

All waste materials should be disposed of in accordance with institutional and local regulations.

Product Characterization

The identity and purity of the synthesized 3',5'-Dibromo-4'-hydroxyacetophenone should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point in the expected range (182-187 °C) is a good indicator of purity.[4]

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the two equivalent aromatic protons, a singlet for the acetyl methyl protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (including those bonded to bromine and the hydroxyl group), and the methyl carbon.

-

IR (Infrared) Spectroscopy: Key absorptions should be observed for the O-H stretch (broad), the C=O stretch of the ketone, and C-Br stretches.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a dibrominated compound.

-

Conclusion

The synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone from p-hydroxyacetophenone is a robust and high-yielding reaction that provides access to a versatile chemical intermediate. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.

References

- Google Patents. (n.d.). Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.

- Google Patents. (n.d.). Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone.

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of p-hydroxyacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

Wang, Y., et al. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 735043. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.

-

ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 18. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

Carl Roth. (2024). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3',5'-DIBROMO-4'-HYDROXYACETOPHENONE. Retrieved from [Link]

- Unknown Source. (n.d.). Phenol_Electrophilic substitution rxn.

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Preparation method of p-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

3',5'-Dibromo-4'-hydroxyacetophenone molecular structure and formula

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes physicochemical data, validated synthetic protocols, and application workflows into a cohesive document.

Molecular Architecture, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1) is a halogenated aromatic ketone serving as a critical scaffold in medicinal chemistry. Characterized by its symmetric substitution pattern, it functions as a versatile electrophile and nucleophile in the synthesis of biologically active chalcones, Schiff bases, and

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Chemical Identification

| Parameter | Specification |

| IUPAC Name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one |

| Common Name | 3',5'-Dibromo-4'-hydroxyacetophenone |

| CAS Registry Number | 2887-72-1 |

| Molecular Formula | |

| Molecular Weight | 293.94 g/mol |

| SMILES | CC(=O)c1cc(Br)c(O)c(Br)c1 |

| InChI Key | ZNWPTJSBHHIXLJ-UHFFFAOYSA-N |

Physical Characteristics

| Property | Value | Source/Condition |

| Appearance | White to off-white crystalline powder | Recrystallized from EtOH/Water |

| Melting Point | 182–187 °C | Literature Standard [1][2] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Poor water solubility |

| pKa | ~5.11 (Predicted) | Enhanced acidity due to ortho-Br |

Structural Characterization (Spectroscopy)[7][8][9]

The molecule's symmetry (C2v point group approximation for the aromatic ring) results in a simplified NMR spectrum, providing a distinct "fingerprint" for purity assessment.

Nuclear Magnetic Resonance (NMR)

H NMR (600 MHz, DMSO-- 10.80–11.00 ppm (s, 1H): Phenolic hydroxyl group (–OH). Broadened by hydrogen bonding; significantly downfield due to the electron-withdrawing effect of the two ortho-bromine atoms.

- 8.15–8.50 ppm (s, 2H): Aromatic protons (H-2' and H-6'). Appears as a sharp singlet due to magnetic equivalence, confirming the symmetric 3,5-substitution.

-

2.58 ppm (s, 3H): Acetyl methyl group (–CH

-

Carbonyl (C=O): ~196 ppm.

-

Aromatic C-OH (C-4'): ~155 ppm (Deshielded).

-

Aromatic C-H (C-2', C-6'): ~131–133 ppm.

-

Aromatic C-Br (C-3', C-5'): ~110–112 ppm (Shielded by heavy atom effect).

-

Methyl (–CH

): ~26 ppm.

Mass Spectrometry (MS)

-

Isotopic Pattern: The presence of two bromine atoms creates a characteristic triplet pattern for the molecular ion (

) with an intensity ratio of approximately 1:2:1 at m/z 292, 294, and 296. This is the definitive diagnostic for dibromo-substitution.[2]

Synthesis & Production Protocol

Reaction Mechanism

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group at position 4' strongly activates the ring, directing the incoming electrophilic bromine species (

Figure 1: Stepwise bromination pathway via Electrophilic Aromatic Substitution.

Standard Operating Procedure (SOP)

Objective: Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone. Scale: Laboratory (10 mmol basis).

Reagents:

-

4'-Hydroxyacetophenone (1.36 g, 10 mmol)

-

Bromine (

) (3.2 g, ~1.05 mL, 20-22 mmol) -

Glacial Acetic Acid (20 mL)

-

Water (Distilled)[1]

Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 1.36 g of 4'-hydroxyacetophenone in 15 mL of glacial acetic acid.

-

Bromination: Dilute the bromine (1.05 mL) in 5 mL of acetic acid. Add this solution dropwise to the reaction flask over 30 minutes while stirring.

-

Critical Control: Maintain temperature between 50–60°C to ensure complete disubstitution and prevent poly-bromination side products.

-

-

Reaction: Stir the mixture at 60°C for 2 hours. The solution typically turns from deep orange to a lighter yellow/orange as bromine is consumed.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white to off-white solid.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with cold water (

mL) to remove residual acid and traces of bromine. -

Recrystallization: Recrystallize the crude solid from an Ethanol/Water (80:20) mixture to yield pure white needles.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–94%.[3]

Applications in Drug Development

Pharmacophore Precursor

This compound is a structural analog to the precursor used for Clenbuterol (a potent

-

Structure-Activity Relationship (SAR) Studies: Evaluating the steric and electronic impact of halogen size (Br vs. Cl) on receptor binding affinity.

-

Isotopic Labeling: The bromine atoms can be subjected to tritium dehalogenation to generate high-specific-activity radiolabeled ligands for

-adrenergic receptor mapping [3].

Synthesis of Bioactive Schiff Bases & Chalcones

The acetyl moiety serves as a handle for condensation reactions, yielding derivatives with antimicrobial and anticancer properties.

Figure 2: Synthetic divergence into pharmaceutical actives.

Safety & Handling (MSDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage (due to phenolic and potential residual acid nature).

-

-

Precautionary Measures:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen) to prevent oxidation or discoloration.

-

References

-

Sigma-Aldrich. (n.d.). 3',5'-Dibromo-4'-hydroxyacetophenone Product Specification. Retrieved from

-

ChemicalBook. (2025).[4] 3',5'-Dibromo-4'-hydroxyacetophenone Properties and Synthesis. Retrieved from [5]

-

Ben-Gurion University. (1990). Synthesis of tritiated clenbuterol. Retrieved from

-

National Institutes of Health (NIH). (2017). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE inhibitors. Retrieved from

-

Google Patents. (2013). Preparation method of 3,5-dibromo-2,4-dihydroxyacetophenone. CN103044231A. Retrieved from

Sources

- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 3',5'-Dibromo-4'-hydroxyacetophenone

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3',5'-Dibromo-4'-hydroxyacetophenone, a key intermediate in various synthetic applications. In the absence of publicly available experimental spectra, this document leverages fundamental principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to predict and interpret the spectral characteristics of the molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed theoretical data, standardized experimental protocols for data acquisition, and insights into the structural elucidation of substituted acetophenones.

Introduction

3',5'-Dibromo-4'-hydroxyacetophenone is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring an acetophenone core substituted with two bromine atoms and a hydroxyl group, presents a unique electronic environment that can be precisely characterized by modern spectroscopic techniques. Understanding its NMR and IR spectral properties is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its molecular structure.

This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, and IR spectra of the title compound. Each section will provide a theoretical foundation, a detailed analysis of the predicted data, a summary table for quick reference, and a robust, field-tested protocol for acquiring high-quality experimental data.

Molecular Structure and Spectroscopic Correlation

The interpretation of NMR and IR spectra is fundamentally tied to the molecular structure. The diagram below illustrates the structure of 3',5'-Dibromo-4'-hydroxyacetophenone with systematic numbering for the carbon skeleton and labeling for the chemically distinct protons. This framework will be used as a reference throughout the guide.

Caption: Molecular structure of 3',5'-Dibromo-4'-hydroxyacetophenone.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Theoretical Principles

The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (EWGs) like bromine and the acetyl group decrease electron density (deshielding), causing protons to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups (EDGs) like the hydroxyl group increase electron density (shielding), leading to an upfield shift.[1] Protons on an aromatic ring typically appear in the range of 6.5-8.0 ppm.[2][3]

Predicted Spectrum Analysis

-

Aromatic Protons (HA): The two protons on the aromatic ring (at C2' and C6') are chemically equivalent due to the molecule's symmetry. They are ortho to the acetyl group (an EWG) and meta to the hydroxyl group (an EDG) and the bromine atoms (EWGs). The strong deshielding effect of the carbonyl group is expected to dominate, placing their signal significantly downfield. Due to symmetry, these protons will appear as a singlet.

-

Methyl Protons (HB): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Their chemical shift will be in the typical range for a methyl ketone.

-

Hydroxyl Proton (HC): The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is observable and typically appears as a broad singlet.

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HA (Aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 2H |

| HB (CH₃) | ~ 2.6 | Singlet (s) | 3H |

| HC (OH) | Variable (e.g., ~10.5 in DMSO-d₆) | Singlet (s, broad) | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3',5'-Dibromo-4'-hydroxyacetophenone.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ to observe the hydroxyl proton, or CDCl₃) in a clean, dry vial.[6][7]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[8] The sample height should be around 4-5 cm.[5]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Theoretical Principles

The chemical shifts of carbon atoms are also influenced by their electronic environment. Electronegative atoms and groups cause a downfield shift in the resonance of adjacent carbons.[9] Carbonyl carbons are significantly deshielded and appear far downfield, typically in the 190-220 ppm range for ketones.[10] Aromatic carbons generally resonate between 100 and 170 ppm.[11]

Predicted Spectrum Analysis

-

Carbonyl Carbon (C=O): This carbon (C7) will be the most downfield signal due to being double-bonded to an oxygen atom. For acetophenones, this peak is typically found around 197 ppm.[12][13]

-

Aromatic Carbons:

-

C4' (C-OH): This carbon is attached to the electron-donating hydroxyl group and will be shifted upfield relative to unsubstituted benzene, but the presence of ortho-bromine atoms will also have an effect.

-

C3'/C5' (C-Br): These carbons are directly bonded to the electronegative bromine atoms and will be shifted significantly downfield.

-

C2'/C6' (C-H): These carbons are adjacent to the carbonyl-substituted carbon and will be influenced by it.

-

C1' (C-C=O): This is the quaternary carbon attached to the acetyl group. Its chemical shift is influenced by the carbonyl group.

-

-

Methyl Carbon (CH₃): This aliphatic carbon (C8) will be the most upfield signal, typically appearing in the 20-30 ppm range for acetophenones.[14]

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | ~ 196 - 198 |

| C4' (C-OH) | ~ 155 - 158 |

| C1' (C-C=O) | ~ 138 - 141 |

| C2'/C6' (C-H) | ~ 131 - 133 |

| C3'/C5' (C-Br) | ~ 110 - 113 |

| C8 (CH₃) | ~ 26 - 28 |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Use the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

A larger number of scans will be required (e.g., 128 or more) due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Theoretical Principles

Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[15] This allows for the identification of functional groups present in the molecule.

Predicted Spectrum Analysis

-

O-H Stretch: A broad and strong absorption band is expected for the hydroxyl group due to hydrogen bonding, typically in the 3200-3550 cm⁻¹ region.[16]

-

Aromatic C-H Stretch: A medium to weak absorption is expected just above 3000 cm⁻¹.[17]

-

C=O Stretch: A strong, sharp absorption band is characteristic of the carbonyl group in a ketone. For an aromatic ketone, this typically appears in the range of 1680-1700 cm⁻¹.[18]

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region due to the vibrations of the aromatic ring.[17]

-

C-O Stretch: A strong absorption for the phenolic C-O bond is expected around 1200-1260 cm⁻¹.

-

C-Br Stretch: Absorptions for carbon-bromine bonds are typically found in the fingerprint region, below 690 cm⁻¹.

Predicted IR Data Summary

| Functional Group | Predicted Absorption (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200 - 3550 | Strong, Broad |

| C-H (aromatic) | 3050 - 3150 | Medium to Weak |

| C=O (ketone) | 1680 - 1700 | Strong, Sharp |

| C=C (aromatic) | 1400 - 1600 | Medium to Weak |

| C-O (phenol) | 1200 - 1260 | Strong |

| C-Br | < 690 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[19]

-

Instrument Preparation:

-

Sample Analysis:

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and correlate them to the functional groups.

-

Workflow for Spectroscopic Analysis

The following diagram outlines a generalized workflow for the complete spectroscopic characterization of a compound like 3',5'-Dibromo-4'-hydroxyacetophenone.

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, and IR spectra of 3',5'-Dibromo-4'-hydroxyacetophenone. The predicted data, based on established spectroscopic principles, serves as a reliable reference for researchers working with this compound. The included experimental protocols outline best practices for acquiring high-quality, reproducible data, ensuring the integrity and trustworthiness of the analytical results. By combining theoretical prediction with robust experimental methodology, scientists can confidently characterize this and similar molecules, advancing their research and development objectives.

References

- Vertex AI Search. 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones.

- Wikipedia.

- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- YouTube.

- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.

- Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.

- JEOL. Sample preparation for NMR measurements and points to keep in mind.

- Chemistry Stack Exchange.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- MIT OpenCourseWare. 8.

- UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy.

- Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics.

- University of Colorado Boulder.

- Organomation.

- Chemistry LibreTexts. 15.

- University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry.

- Scribd. Acetophenone 13C NMR Analysis | PDF.

- ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for....

- UCLA Chemistry. IR Chart.

- Specac Ltd.

- University of Calgary. Table of Characteristic IR Absorptions.

- ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich.

- The Royal Society of Chemistry. 3 - The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- ChemicalBook. Acetophenone(98-86-2) 13C NMR spectrum.

- The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. organomation.com [organomation.com]

- 6. ou.edu [ou.edu]

- 7. scribd.com [scribd.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scribd.com [scribd.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. agilent.com [agilent.com]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

Solubility Profile & Process Engineering Guide: 3',5'-Dibromo-4'-hydroxyacetophenone

[1]

Executive Summary

Compound: 3',5'-Dibromo-4'-hydroxyacetophenone CAS: 2887-72-1 Role: Critical pharmaceutical intermediate (Bambuterol synthesis).[1][2]

This technical guide characterizes the solubility behavior of 3',5'-Dibromo-4'-hydroxyacetophenone, a halogenated phenolic ketone.[1] Its solubility profile is governed by a competitive internal architecture: the hydrophilic phenolic hydroxyl and ketone groups versus the lipophilic bromine substituents.[1] Understanding this balance is essential for optimizing reaction yield, recrystallization purity, and solvent selection during the synthesis of bronchodilators like Bambuterol.[1]

Part 1: Chemical Profile & Structural Determinants[1]

To predict and manipulate solubility, one must understand the molecular "push-pull" mechanism of the solute.[1]

Structural Analysis[1]

-

Hydrophilic Domain: The 4'-hydroxyl (-OH) and acetyl (-COCH3) groups act as hydrogen bond donors and acceptors.[1] This facilitates solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

Lipophilic Domain: The two bromine atoms at the 3' and 5' positions are heavy, electron-withdrawing, and highly lipophilic.[1] They significantly reduce water solubility compared to the non-brominated parent (4'-hydroxyacetophenone) and enhance solubility in aromatic solvents like toluene.[1]

-

Acidity (pKa ~5-6): The electron-withdrawing bromine atoms increase the acidity of the phenolic proton, making the compound sensitive to pH changes in aqueous mixtures.[1]

Solubility Mechanism (Thermodynamics)

Dissolution of this compound is an endothermic process (

-

Crystal Lattice Energy: The molecule packs efficiently due to

stacking and intermolecular hydrogen bonding.[1] Breaking this lattice requires significant energy (heat).[1] -

Entropy (

): The disorder increases upon dissolution, driving the process. -

Temperature Dependence: Solubility increases non-linearly with temperature, following the Modified Apelblat Model behavior typical for halogenated aromatic aldehydes and ketones.[1]

Part 2: Solvent Compatibility Matrix[1][4]

The following data summarizes the solvent suitability for processing, extraction, and purification.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMF / DMSO | Excellent | Reaction medium; initial dissolution.[1] |

| Polar Aprotic | Acetone | High | Solvent for bromination reactions; easy removal.[1] |

| Polar Protic | Methanol | Moderate (T-dependent) | "Faint turbidity" when hot; poor when cold.[1] Ideal for recrystallization.[1] |

| Polar Protic | Ethanol | Moderate | Preferred "green" solvent for purification.[1] |

| Aromatic | Toluene | Low-Moderate | Extraction of impurities; requires heating.[1][4] |

| Aqueous | Water | Insoluble | Acts as an anti-solvent to precipitate the product.[1] |

Critical Insight: The sharp solubility differential in Methanol/Ethanol between

andmakes short-chain alcohols the optimal choice for cooling crystallization .[1]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask Method)

Standardized method for generating precise solubility curves.[1]

-

Preparation: Add excess 3',5'-Dibromo-4'-hydroxyacetophenone solid to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at the target temperature (

) for 24 hours. -

Settling: Stop stirring and allow the suspension to settle for 2 hours isothermally.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter.[1] -

Analysis: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

Protocol B: Purification via Recrystallization

Based on the solubility differential in Ethanol/Water mixtures.[1]

-

Dissolution: Dissolve crude crude 3',5'-Dibromo-4'-hydroxyacetophenone in Ethanol (95%) at reflux (

). Use minimum solvent volume to achieve saturation.[1] -

Filtration: Perform hot filtration to remove insoluble mechanical impurities.[1]

-

Nucleation: Slowly cool the filtrate to

. -

Anti-Solvent Addition: Add warm Water dropwise until persistent turbidity is observed.[1]

-

Crystallization: Cool gradually to

over 4 hours. The hydrophobic bromine effect will drive the compound out of solution as water concentration increases.[1] -

Isolation: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).[1]

Part 4: Visualization of Workflows

Diagram 1: Solubility Measurement Workflow

This logic flow ensures thermodynamic equilibrium is reached before measurement, preventing false-low solubility readings.

Caption: Standard Isothermal Shake-Flask Method for solubility determination.

Diagram 2: Bambuterol Synthesis & Solvent Logic

Illustrating where solubility plays a role in the synthesis pathway.

Caption: Solvent dependency in the synthesis of Bambuterol from 3',5'-Dibromo-4'-hydroxyacetophenone.

References

-

ChemicalBook. (2025).[1][5] 3',5'-Dibromo-4'-hydroxyacetophenone Properties and Supplier Data. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 3',5'-Dibromo-4'-hydroxyacetophenone. Retrieved from [1]

-

Zhao, H., et al. (2020). Equilibrium solubility of 3,5-dibromo-4-hydroxybenzaldehyde in aqueous solutions. Journal of Chemical & Engineering Data (Analogue Study). Retrieved from

-

AstraZeneca. (2004).[1] Process for the preparation of Bambuterol. World Intellectual Property Organization (WO2004014290A2).[1] Retrieved from

-

Bagheri, M., et al. (2005).[6] An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds. Canadian Journal of Chemistry, 83(2), 146-149.[6] Retrieved from [1]

Sources

- 1. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]

- 2. CN100356913C - Levorotatory (R) bambuterol and its medicinal uses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

Biological activity of brominated acetophenones

An In-Depth Technical Guide to the Biological Activity of Brominated Acetophenones

Abstract

Brominated acetophenones are a class of organic compounds that have attracted considerable interest in medicinal chemistry due to their wide spectrum of biological activities. The introduction of one or more bromine atoms onto the acetophenone scaffold significantly modulates the molecule's physicochemical properties, leading to enhanced pharmacological effects. This guide provides a comprehensive technical overview of the biological activities of brominated acetophenones, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Introduction to Brominated Acetophenones

Chemical Structure and Properties

The acetophenone core consists of an acetyl group attached to a benzene ring. The introduction of bromine, a halogen, can occur at the α-carbon of the acetyl group (α-bromoacetophenones) or on the aromatic ring. This substitution profoundly influences the molecule's lipophilicity, electronic distribution, and steric profile.[1] Bromination often enhances the compound's ability to interact with biological targets, making these derivatives valuable intermediates in organic synthesis and drug discovery.[2][3][4] The bromine atom acts as an excellent leaving group and the molecule possesses two electrophilic sites (the carbonyl carbon and the α-carbon), which contributes to its reactivity and versatility as a precursor for various biologically active compounds.[2]

Synthesis of Brominated Acetophenones

The α-bromination of acetophenone derivatives is a fundamental reaction in organic synthesis.[2] A common method involves acid-catalyzed bromination, which proceeds via an enol intermediate. The rate-determining step is the formation of this enol.[2] The electron density of the aromatic ring is a critical factor; a moderate electron density is optimal for selective side-chain bromination, whereas high electron density can lead to competitive aromatic ring bromination.[2][5] Various brominating agents can be employed, including molecular bromine, N-bromosuccinimde (NBS), and pyridine hydrobromide perbromide, each with its own advantages in terms of safety, yield, and selectivity.[6]

Caption: Pro-oxidant mechanism leading to apoptosis in cancer cells. [7]

Quantitative Data: In Vitro Cytotoxicity

Studies have quantified the cytotoxic effects of various brominated acetophenone derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of a compound's potency.

| Compound | MCF7 (Breast) IC50 (µg/mL) | A549 (Alveolar) IC50 (µg/mL) | Caco2 (Colorectal) IC50 (µg/mL) | PC3 (Prostate) IC50 (µg/mL) |

| 5a | 52.33 ± 3.64 | 60.93 ± 1.30 | 84.50 ± 1.14 | < 10 |

| 5b | 33.20 ± 1.22 | 41.50 ± 1.55 | 76.16 ± 1.88 | < 10 |

| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |

| 5d | > 100 | 52.26 ± 3.12 | 67.89 ± 2.17 | > 100 |

| 5e | > 100 | 69.62 ± 4.13 | 58.89 ± 3.11 | > 100 |

| Data extracted from a study on a series of brominated acetophenone derivatives. The specific structures can be found in the original publication. | ||||

| [8][7] | ||||

| The data clearly indicates that compound 5c exhibited the most potent activity across all tested cell lines, highlighting the critical role of the substitution pattern in conferring cytotoxicity. [7]Notably, derivative 5c showed significantly lower cytotoxicity against the normal breast epithelial cell line MCF12F (IC50 > 100 µg/mL), suggesting a degree of selectivity for cancer cells. | ||||

| [8][9] |

Antimicrobial Activity

Brominated compounds, in general, are recognized for their antimicrobial properties. [10]Derivatives of acetophenone and related structures like chalcones have shown notable antibacterial and antifungal activities. [11][12][13]The presence of a bromine atom often enhances efficacy against various microbial strains. [7]

Spectrum of Activity and Structure-Activity Relationship (SAR)

Studies have shown that brominated acetophenone derivatives can be effective against both Gram-positive and Gram-negative bacteria. [7][14]For instance, 3-bromo-2,6-dihydroxyacetophenone demonstrated good activity against Staphylococcus aureus and even the drug-resistant strain MRSA. [14]The antibacterial efficacy is influenced by the overall structure; for example, the presence of free phenol hydroxyl groups in addition to a bromine atom can enhance activity. [7]Some chalcones derived from bromoacetophenone have shown considerable antifungal activity but less potent antibacterial effects, indicating that the broader molecular scaffold is key to defining the antimicrobial spectrum. [13]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of hydroxyacetophenone derivatives has been evaluated using methods such as the agar diffusion assay, which measures the zone of inhibition around a compound-impregnated disc.

| Compound | E. coli (Zone of Inhibition, mm) | K. pneumoniae (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| 2 | 16 | 15 | 10 | 11 |

| 3 | 15 | 14 | 9 | 10 |

| 4 | 20 | 18 | 10 | 11 |

| 5 | 14 | 13 | 10 | 10 |

| Data extracted from a study on hydroxyacetophenone derivatives, providing context for the class of compounds. | ||||

| [7] | ||||

| The results indicated good antibacterial activity against E. coli and K. pneumoniae but weaker antifungal activity. [7]The high activity of compound 4 was attributed to its combination of two free phenol groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment. | ||||

| [7] |

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory properties of brominated acetophenones are emerging, the broader class of brominated aromatic compounds and natural acetophenones shows significant promise in this area. [15][16]Apocynin and paeonol, two naturally occurring acetophenones, are known for their anti-inflammatory traits. [15]Bromination has been shown to increase the anti-inflammatory activity of other scaffolds, such as indoles. [16]

Potential Mechanisms of Action

The anti-inflammatory effects of related compounds are often mediated through the inhibition of key inflammatory pathways. For example, brominated indoles have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα). [16]A crucial mechanism is the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a master regulator of the inflammatory response. [16]It is plausible that brominated acetophenones could exert anti-inflammatory effects through similar mechanisms, a hypothesis that warrants further investigation.

Other Biological Activities

The structural features of brominated acetophenones make them candidates for interacting with various biological targets. One notable example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune escape mechanisms in cancer. [7]2-Bromo-3'-hydroxyacetophenone has been identified as a competitive inhibitor of IDO1, preventing the degradation of tryptophan and thereby potentially restoring T-cell function and promoting an anti-tumor immune response. [7]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, standardized protocols for assessing the key biological activities of brominated acetophenones.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of mitochondrial succinate-dehydrogenase in living cells, which reduces the yellow tetrazolium salt (MTT) to a purple formazan product. [9][17] Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the brominated acetophenone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound. [12] Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterilize blank paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound. Place the discs firmly onto the agar surface. Include a negative control (solvent) and a positive control (standard antibiotic like ampicillin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth is prevented.

Caption: A typical experimental workflow for screening compounds.

Toxicity and Safety Considerations

While brominated compounds show significant therapeutic potential, their toxicity profile must be carefully evaluated. [18]Some brominated flame retardants, for example, are known environmental contaminants and can act as endocrine disruptors. [19]Although the toxicity of many brominated flame retardants is low in acute doses, long-term exposure can lead to adverse health effects. [18]For any brominated acetophenone derivative being developed as a therapeutic agent, it is crucial to conduct thorough toxicological studies. This includes assessing cytotoxicity against non-cancerous human cell lines to determine a selectivity index and performing in vivo studies to understand potential systemic toxicity, hepatotoxicity, and neurotoxicity. [14][20]The material safety data sheet (MSDS) for compounds like 4-Bromoacetophenone indicates it can be harmful if swallowed and cause skin, eye, and respiratory irritation. [21]

Conclusion and Future Perspectives

Brominated acetophenones represent a versatile and potent class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential for anti-inflammatory and enzyme-inhibitory applications, makes them highly attractive for further drug discovery and development efforts. The structure-activity relationships highlighted in various studies underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on synthesizing novel derivatives, expanding the scope of biological screening to uncover new activities, and conducting in-depth mechanistic and toxicological studies to validate their therapeutic potential and ensure a favorable safety profile for clinical translation.

References

-

IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

-

Acetophenones brominated to α-bromoacetophenones by PSPBP. ResearchGate. [Link]

-

Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. JOCPR. [Link]

-

IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

-

Synthetic and Antimicrobial Studies of Some new Chalcones of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone. SciSpace. [Link]

-

The reaction mechanism of α-bromination of acetophenone derivatives. ResearchGate. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]

-

Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [Link]

-

Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

-

Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. [Link]

-

Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. [Link]

-

The reaction route of α-bromination of acetophenone derivatives. ResearchGate. [Link]

-

(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI. [Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

-

Evaluation of the toxic effects of brominated compounds (BDE-47, 99, 209, TBBPA) and bisphenol A (BPA) using a zebrafish liver cell line, ZFL. ResearchGate. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [Link]

-

Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. scispace.com [scispace.com]

- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: 3',5'-Dibromo-4'-hydroxyacetophenone as a Strategic Intermediate

Executive Summary

3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1) is a halogenated aromatic ketone serving as a critical scaffold in medicinal chemistry.[1][2][3] Its structural utility stems from the "3,5-dibromo-4-hydroxy" motif , which mimics the steric and electronic signature of iodinated thyroid hormones (thyromimetics) and provides a reactive platform for constructing chalcones, benzofurans, and Schiff base ligands.

This guide details the synthesis, reactivity, and application of this intermediate, moving beyond basic properties to explore its role in high-value organic transformations.[4]

Part 1: Chemical Profile & Strategic Value

The molecule is defined by three reactive centers:

-

The Phenolic Hydroxyl (C4-OH): Highly acidic due to the electron-withdrawing inductive effect (-I) of the ortho-bromine atoms (pKa ~5-6 vs. 10 for phenol). This makes it an excellent nucleophile for etherification.

-

The Acetyl Group (C1-COCH3): A classic electrophile for condensation reactions (Aldol, Claisen-Schmidt).

-

The Ortho-Bromines (C3, C5-Br): Steric blockers that direct reactivity and serve as potential sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura), although they are often retained to enhance lipophilicity in bioactive targets.

Key Physical Properties

| Property | Data | Relevance |

| CAS Number | 2887-72-1 | Identification |

| Formula | C₈H₆Br₂O₂ | MW: 293.94 g/mol |

| Appearance | White to off-white crystalline powder | Visual purity indicator |

| Melting Point | 182–187 °C | High thermal stability for reflux reactions |